molecular formula C16H15FN2O B2505722 2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 923196-41-2

2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B2505722
CAS No.: 923196-41-2
M. Wt: 270.307
InChI Key: VPNBFXIWDBEUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a fluorobenzyl group attached to the benzimidazole ring, which can influence its chemical properties and biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the condensation of o-phenylenediamine with 2-fluorobenzyl alcohol under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid. The resulting intermediate is then reduced to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)acetaldehyde or 2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)acetone .

Scientific Research Applications

2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl methanol
  • 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol
  • 1-(4-Methylbenzyl)-1H-benzimidazol-2-yl methanol

Uniqueness

2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is unique due to the presence of both the fluorobenzyl group and the benzimidazole ring. This combination can result in distinct chemical properties and biological activities compared to other similar compounds. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions .

Properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c17-13-6-2-1-5-12(13)11-19-15-8-4-3-7-14(15)18-16(19)9-10-20/h1-8,20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNBFXIWDBEUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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